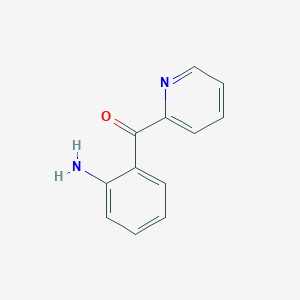

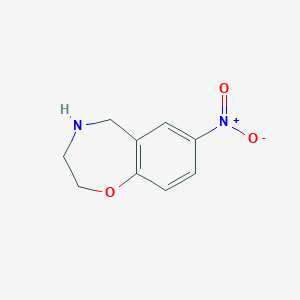

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine and related derivatives has been explored through various chemical routes. The nitration of tetrahydro-1H-3-benzazepine yields the corresponding 7-nitro derivatives, which can be further modified through classical procedures (Pecherer, Sunbury, & Brossi, 1971). Additionally, innovative methods have been developed for the synthesis of related structures, offering insights into the versatility and potential modifications of the core structure (Kouznetsov et al., 1997).

Molecular Structure Analysis

The molecular structure and crystallization behavior of derivatives of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine have been extensively studied. These analyses provide a foundation for understanding the compound’s reactivity and potential applications. The crystal structures of several closely related compounds have been reported, elucidating the intermolecular interactions and molecular conformations (Blanco, Palma, Cobo, & Glidewell, 2012).

Chemical Reactions and Properties

The chemical reactions and properties of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives are characterized by their ability to undergo various functional group transformations. Studies have shown the feasibility of nitration, bromination, allylation, and other reactions, providing a pathway for the synthesis of a wide range of compounds with potential bioactivity (Kouznetsov et al., 1997).

Physical Properties Analysis

The physical properties of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. The detailed structural analysis through X-ray diffraction has provided insight into the compound's crystalline form, which is essential for understanding its stability and reactivity (Macías et al., 2011).

Chemical Properties Analysis

The chemical properties of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine, including its reactivity with different chemical agents and conditions, are pivotal for its potential utility. The compound's ability to participate in a variety of chemical reactions enables the synthesis of numerous derivatives with diverse biological and pharmacological properties (Pecherer, Sunbury, & Brossi, 1971).

Applications De Recherche Scientifique

Synthesis and Derivatives

- The nitration of tetrahydro-1H-3-benzazepine and its derivatives results in the formation of 7-nitro derivatives, which can undergo further transformations through classical procedures (Pecherer, Sunbury, & Brossi, 1971).

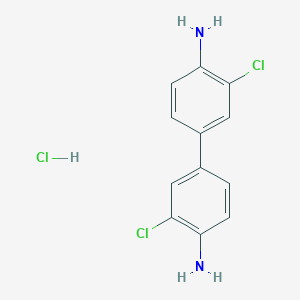

- A tandem reduction-reductive amination reaction is used to synthesize tetrahydro-1,5-benzoxazepines and tetrahydro-1H-1,5-benzodiazepines. This involves the preparation of nitro aldehydes and ketones required for ring closures (Bunce, Smith, & Lewis, 2004).

- Synthesis of nitro-substituted 4-methyl-2,3-dihydro- and 2,3,4,5-tetrahydro-1H-1-benzo-2-diazepinones, where nitration of 4-methyl-2,3-dihydro-1H-1-benzo-2-diazepinone yields the 7-nitro derivative, has been documented (Puodzhyunaite & Talaikite, 1974).

Chemical Structures and Properties

- The study of nine closely related tetrahydro-1,4-epoxy-1-benzazepines shows the hydrogen-bonded supramolecular assembly in various dimensions, highlighting the structural complexity and diversity of these compounds (Blanco et al., 2012).

- Stereochemistry plays a significant role in the synthesis of 2-alkenyl-2,3,4,5-tetrahydro-1,4-epoxy-1-benzazepines and 2-alkenyl-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ols, as demonstrated by exhaustive NMR analysis and X-ray diffraction (Quintero, Palma, Nogueras, & Cobo, 2012).

Medical and Biological Applications

- Certain 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepines are investigated for their potential anti-inflammatory and central nervous system activity, emphasizing their relevance in pharmacological research (Cummings, Witte, Bowen, Lazarus, & Ekman, 1992).

- Novel tetrahydrobenzoxazepine acetals with electron-withdrawing groups on the nitrogen atom have shown antiproliferative activity against breast cancer cells, indicating their potential as anticancer agents (Díaz-Gavilán et al., 2004).

Propriétés

IUPAC Name |

7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-11(13)8-1-2-9-7(5-8)6-10-3-4-14-9/h1-2,5,10H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSJIONOSGAQDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B42960.png)

![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)